D-Glucitol hexakis(bromoacetate)
Description
Significance of Highly Functionalized Saccharide Scaffolds in Organic Synthesis
Saccharide scaffolds, owing to their inherent chirality, high density of functional groups, and biocompatibility, are recognized as privileged structures in organic synthesis. beilstein-journals.org They serve as versatile building blocks for the construction of a diverse range of molecules, from natural products and their analogs to novel therapeutic agents and functional materials. The strategic modification of these scaffolds allows chemists to introduce a variety of functionalities, enabling the exploration of new chemical space and the development of compounds with tailored properties. The unique stereochemical arrangement of hydroxyl groups on a saccharide backbone provides a template for asymmetric synthesis, a critical aspect in the preparation of chiral drugs and other bioactive molecules.
Overview of Bromoacetylated Carbohydrates as Versatile Chemical Intermediates
Bromoacetylated carbohydrates are a particularly useful subclass of halogenated derivatives. The bromoacetyl group serves as a potent electrophile, readily reacting with nucleophiles such as thiols, amines, and hydroxyl groups. This reactivity makes bromoacetylated carbohydrates excellent intermediates for the synthesis of more complex glycoconjugates, including glycoproteins, glycolipids, and other biologically relevant molecules. For instance, they have been employed in the study of protein-carbohydrate interactions and for the development of enzyme inhibitors. ontosight.aiontosight.ai The bromoacetate (B1195939) moiety can act as a cross-linking agent, enabling the formation of covalent bonds between different molecules or within a single macromolecule.
Rationale for Investigating D-Glucitol Hexakis(bromoacetate) within Advanced Chemical Disciplines
The theoretical investigation of D-Glucitol hexakis(bromoacetate) is predicated on its potential as a highly functionalized cross-linking agent and a multivalent scaffold. With six reactive bromoacetyl groups, this compound could, in principle, be used to construct intricate, three-dimensional polymeric networks or to multivalently display ligands for biological targeting. The symmetrical nature of the D-glucitol backbone could impart unique structural properties to the resulting materials.
However, a thorough search of the scientific literature, including major chemical databases and journals, reveals a significant gap in knowledge regarding this specific compound. While derivatives with fewer bromoacetate groups, such as D-Glucitol 1-(bromoacetate) and D-Glucitol tris(bromoacetate), have been reported and utilized in biochemical studies, there is no available data on the synthesis, characterization, or application of the hexakis-substituted variant. ontosight.aiontosight.ai This lack of information prevents a detailed discussion of its research findings and the creation of specific data tables.
The absence of research on D-Glucitol hexakis(bromoacetate) may be attributable to several factors, including potential synthetic challenges in achieving complete substitution of all six hydroxyl groups without significant side reactions or decomposition. Furthermore, the high reactivity of the resulting compound could make it difficult to isolate and characterize.
Structure
2D Structure
Properties
CAS No. |
94232-79-8 |
|---|---|
Molecular Formula |
C18H20Br6O12 |
Molecular Weight |
907.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(2-bromoacetyl)oxy]hexyl] 2-bromoacetate |
InChI |
InChI=1S/C18H20Br6O12/c19-1-11(25)31-7-9(33-13(27)3-21)17(35-15(29)5-23)18(36-16(30)6-24)10(34-14(28)4-22)8-32-12(26)2-20/h9-10,17-18H,1-8H2/t9-,10+,17-,18-/m1/s1 |
InChI Key |
KXLVTWBHOAXHQM-AYBUMKCRSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for D Glucitol Hexakis Bromoacetate
Optimized Synthetic Pathways via Direct Bromoacetylation of D-Glucitol
The most direct route to D-Glucitol hexakis(bromoacetate) involves the bromoacetylation of D-glucitol. This process entails the reaction of D-glucitol with a bromoacetylating agent, leading to the substitution of all six hydroxyl groups.
Mechanistic Investigations of Per-bromoacetylation Protocols
The per-bromoacetylation of D-glucitol is a reaction where all the hydroxyl groups of the D-glucitol molecule are esterified with bromoacetyl groups. The reaction of sugar halides with potassium thiocyanate (B1210189) in acetonitrile (B52724) in the presence of a tetraalkylammonium salt and molecular sieves has been described. For acylated substrates, this process can yield single stereoisomers. mdpi.com The mechanism likely involves the nucleophilic attack of the hydroxyl groups of D-glucitol on the carbonyl carbon of the bromoacetylating agent, typically bromoacetyl bromide or bromoacetic anhydride. This is often facilitated by a base, which deprotonates the hydroxyl groups, increasing their nucleophilicity. The complete substitution of all six hydroxyl groups to form the hexakis(bromoacetate) ester is the final step.
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of D-Glucitol hexakis(bromoacetate). Common catalysts for acylation reactions include Lewis acids and bases. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) has been used as a catalyst for the installation of benzylidene acetals without cleaving cyclic sulfates. google.com
Optimization of reaction conditions involves manipulating temperature, reaction time, and the stoichiometry of the reactants. A systematic study of these parameters can lead to significant improvements in the efficiency of the synthesis.
Below is a table summarizing various catalyst systems and conditions for related acylation reactions.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |
| Pyridinium p-toluenesulfonate (PPTS) | Cyclic sulfate, Anhydroseleno-D-arabinitol | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 60-65 | 71 |
| N-heterocyclic carbene (NHC) | 3A5F, Alcohols | Not specified | Not specified | Not specified |
| Sodium Hydride (NaH) | Diol, 2-bromoacetyl bromide | Not specified | Not specified | Low |
Alternative Synthetic Routes to Hexa-functionalized Glucitol Derivatives
Beyond direct bromoacetylation, alternative strategies can provide access to hexa-functionalized glucitol derivatives, including D-Glucitol hexakis(bromoacetate).
Multi-step Convergent and Divergent Synthetic Strategies
Multi-step syntheses offer greater control over the final product's structure.
Divergent Synthesis: In this strategy, a common intermediate is used to generate a library of related compounds. researchgate.net Starting from a selectively protected D-glucitol derivative, different functional groups can be introduced in a stepwise manner.
A general representation of these strategies is shown below:
| Strategy | Description |
| Convergent | Separate synthesis of molecular fragments followed by their assembly. wikipedia.orgresearchgate.net |
| Divergent | A common intermediate is modified to produce a variety of related compounds. researchgate.net |
Microwave-Assisted Synthesis Approaches for Enhanced Efficiency in Advanced Materials
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scientific.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of various organic compounds, including derivatives of sugar alcohols. tandfonline.com For instance, the synthesis of isosorbide-derived diols saw a significant reduction in reaction time and an increase in monomer yield when using microwave irradiation compared to conventional heating. tandfonline.com This technique holds promise for the efficient synthesis of D-Glucitol hexakis(bromoacetate) and other functionalized glucitol derivatives for applications in advanced materials. scientific.netresearchgate.net
Kinetic Studies of D-Glucitol Hexakis(bromoacetate) Formation
A hypothetical kinetic study of D-Glucitol hexakis(bromoacetate) formation would involve monitoring the concentration of reactants and products over time under various conditions. This data would allow for the determination of the reaction order, rate constants, and activation energy.
A table summarizing kinetic data for the related hydrogenation of D-glucose is presented below.
| Reactants | Catalyst | Temperature (K) | Pseudo-first-order rate constant (s⁻¹) | Reference |
| D-glucose, Hydrogen | Raney-Ni | 398 | 1.5 x 10⁻⁴ | researchgate.net |
| D-glucose, Hydrogen | Raney-Ni | 435 | 6.4 x 10⁻⁴ | researchgate.net |
Reactivity Mechanisms of D Glucitol Hexakis Bromoacetate in Organic Transformations
Nucleophilic Substitution Reactions and Their Selectivity Profiles
The bromoacetate (B1195939) groups in D-Glucitol hexakis(bromoacetate) are potent alkylating agents, readily undergoing nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent ester carbonyl group activates the α-carbon, making it highly susceptible to attack by nucleophiles.
The primary nucleophilic substitution pathway for bromoacetate esters is the SN2 mechanism. youtube.comyoutube.com In this bimolecular process, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
For D-Glucitol hexakis(bromoacetate), with its six bromoacetate groups, the reaction with a nucleophile can lead to a mixture of products with varying degrees of substitution. The selectivity of this process, i.e., which bromine atoms are substituted preferentially, is influenced by steric and electronic factors within the D-glucitol backbone. While specific studies on bromine exchange mechanisms for D-Glucitol hexakis(bromoacetate) are not extensively documented, the general mechanism for bromoacetates involves the direct displacement of the bromide by a wide range of nucleophiles, including amines, thiols, and carboxylates. The reaction of alkylpyrroles with molecular oxygen in the presence of nucleophiles, for instance, has been shown to proceed via a mechanism involving electron transfer and the generation of a reactive intermediate that can be trapped by nucleophiles. nih.gov
The stereochemistry of the D-glucitol backbone plays a crucial role in modulating the reactivity of the six bromoacetate groups. Stereoelectronic effects, which involve the influence of orbital overlap on the stability and reactivity of a molecule, can dictate the preferred reaction sites. baranlab.orgresearchgate.netbasna.ir In acyclic systems like D-glucitol, the conformational flexibility allows the molecule to adopt geometries that can either facilitate or hinder the approach of a nucleophile to a specific reaction center.
The relative orientation of the ester groups and the carbon-bromine bonds with respect to the rest of the molecule can influence the transition state energy of the SN2 reaction. For instance, neighboring group participation from an adjacent ester's carbonyl oxygen is a possibility in related systems, which can affect both the rate and stereochemical outcome of the substitution. acs.orgresearchgate.net In the context of D-Glucitol hexakis(bromoacetate), the staggered conformation of the carbon chain will position the bromoacetate groups in different steric environments. The primary positions (C1 and C6) are generally more accessible than the secondary positions (C2, C3, C4, and C5), suggesting a potential for higher reactivity at the termini of the glucitol chain. However, specific intramolecular interactions could alter this expected reactivity profile.
Radical Reactions Initiated by Bromoacetate Moieties
The carbon-bromine bond in the bromoacetate groups can undergo homolytic cleavage to generate carbon-centered radicals, opening up pathways for radical-mediated transformations.
Bromoacetate radicals can be generated under various conditions, including photolysis, radiolysis, or through the use of radical initiators like triethylborane (B153662) (Et₃B) or AIBN (azobisisobutyronitrile). mdpi.comnih.gov Visible-light photoredox catalysis has also emerged as a powerful method for generating radicals from alkyl halides under mild conditions. purdue.educhemrxiv.org The generated α-ester stabilized radical is a versatile intermediate that can participate in a variety of reactions, such as additions to alkenes and alkynes, and hydrogen atom abstraction.
In the case of D-Glucitol hexakis(bromoacetate), the presence of six potential radical-forming sites suggests that under radical conditions, a cascade of reactions could be initiated. The reactivity of these radicals would be influenced by the stability of the radical intermediate, which is enhanced by the adjacent ester group through resonance delocalization.
Once a bromoacetate radical is formed from D-Glucitol hexakis(bromoacetate), it can initiate a radical chain reaction. researchgate.net A typical chain process would involve the addition of the initial radical to an unsaturated substrate, generating a new radical adduct. This adduct can then propagate the chain by abstracting a bromine atom from another bromoacetate group on the same or a different molecule of D-Glucitol hexakis(bromoacetate).
The efficiency and outcome of such chain reactions would depend on the relative rates of the propagation steps versus termination steps. Intramolecular radical cyclizations are also a possibility, where a radical generated at one position could potentially react with another part of the same molecule, although the flexibility of the acyclic glucitol chain makes this less predictable than in cyclic systems. The use of radical initiators like triethylborane in aqueous media has been shown to be effective for various radical reactions, including atom transfer additions. mdpi.com
Hydrolytic Stability and Degradation Pathways
The ester linkages in D-Glucitol hexakis(bromoacetate) are susceptible to hydrolysis, particularly under acidic or basic conditions. viu.ca This degradation pathway is important to consider in applications where the compound might be exposed to aqueous environments.
Hydrolysis of the ester groups results in the formation of bromoacetic acid and D-glucitol. The reaction can be catalyzed by both acid and base. Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. viu.ca The rate of hydrolysis is dependent on the pH of the solution.
Kinetic studies on the hydrolysis of related bromoacetate esters provide insight into the expected stability of D-Glucitol hexakis(bromoacetate). For example, the hydrolysis of bromoacetate esters is significantly faster than that of their acetate (B1210297) counterparts due to the electron-withdrawing effect of the bromine atom, which makes the carbonyl carbon more electrophilic. The table below presents illustrative kinetic data for the hydrolysis of a related bromoacetate ester, highlighting the influence of pH on the reaction rate.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |
|---|---|---|
| 5.0 | 1.0 x 10⁻⁷ | 6.93 x 10⁶ |
| 7.0 | 1.0 x 10⁻⁵ | 6.93 x 10⁴ |
| 9.0 | 1.0 x 10⁻³ | 6.93 x 10² |
The data illustrates that the rate of hydrolysis increases significantly with increasing pH. For D-Glucitol hexakis(bromoacetate), the complete hydrolysis would ultimately yield D-glucitol and six equivalents of bromoacetic acid. The partial hydrolysis would result in a complex mixture of partially bromoacetylated glucitol derivatives.
Mechanistic Studies of Ester Hydrolysis under Varying Conditions
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of an ester proceeds through a series of equilibrium steps. psu.edumdpi.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the hydroxyl group of the D-glucitol backbone) and a bromoacetic acid molecule regenerates the acid catalyst. mdpi.com Due to the poly-ester nature of D-Glucitol hexakis(bromoacetate), this process would occur stepwise at the six ester positions.
The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydronium ion. The stability of the potential carbocation intermediates can also influence the reaction pathway. For esters of primary and secondary alcohols, the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is the most common. sfu.ca Given that D-glucitol is a primary and secondary polyol, this mechanism is highly probable for the hydrolysis of D-Glucitol hexakis(bromoacetate).
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This reaction is irreversible and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. tuwien.at This is generally a faster process than acid-catalyzed hydrolysis. The attack of the hydroxide ion forms a tetrahedral intermediate, which then collapses to form a carboxylate salt and the alcohol.
The reaction for D-Glucitol hexakis(bromoacetate) would be: C₆H₈O₆(COCH₂Br)₆ + 6OH⁻ → C₆H₁₄O₆ (D-Glucitol) + 6BrCH₂COO⁻
This reaction follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), which is the most common pathway for the hydrolysis of esters under basic conditions. tuwien.at
Interactive Data Table: Hypothetical Kinetic Parameters for the Hydrolysis of a Single Bromoacetate Ester Group on a Polyol Backbone under Varying pH and Temperature
The following table presents hypothetical data to illustrate the expected trends in the rate of hydrolysis of a single bromoacetate ester group, which can be considered representative for one of the six ester groups in D-Glucitol hexakis(bromoacetate). This data is based on general principles of chemical kinetics for ester hydrolysis.
| Condition | Value |
|---|---|
| Rate Constant (k, s⁻¹) | |
| Half-life (t₁/₂, min) |
Identification of Chemical Degradation Intermediates
The degradation of D-Glucitol hexakis(bromoacetate) is expected to proceed primarily through the hydrolysis of its ester linkages. Under hydrolytic conditions, the primary degradation products would be D-glucitol and bromoacetic acid (or its carboxylate salt under basic conditions).
However, the complete hydrolysis of all six ester groups may not occur simultaneously. This would lead to the formation of a series of partially hydrolyzed intermediates. These intermediates would be D-glucitol molecules with one to five of the bromoacetate groups still attached.
Potential Degradation Intermediates:
D-Glucitol pentakis(bromoacetate)
D-Glucitol tetrakis(bromoacetate) (various isomers possible)
D-Glucitol tris(bromoacetate) (various isomers possible)
D-Glucitol bis(bromoacetate) (various isomers possible)
D-Glucitol mono(bromoacetate) (various isomers possible)
The specific isomers formed would depend on the relative reactivity of the primary versus secondary ester groups. Generally, primary esters are more sterically accessible and may hydrolyze at a faster rate than secondary esters.
Further degradation of the bromoacetic acid moiety is also possible under certain conditions, though less likely to be the primary degradation pathway of the parent compound. For instance, under strongly basic conditions or in the presence of certain nucleophiles, the bromine atom could be displaced.
Interactive Data Table: Potential Degradation Intermediates of D-Glucitol Hexakis(bromoacetate) and Their Properties
This table outlines the potential intermediates that could form during the degradation of D-Glucitol hexakis(bromoacetate). The properties listed are based on general chemical principles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | |
| Number of Bromoacetate Groups | |
| Number of Free Hydroxyl Groups | |
| Relative Polarity |
Advanced Derivatization and Functionalization Strategies Utilizing D Glucitol Hexakis Bromoacetate As a Scaffold
Conversion to Other Halogenated or Ester Derivatives
The bromoacetate (B1195939) moieties of D-Glucitol hexakis(bromoacetate) can be readily converted into other halogenated or ester derivatives through nucleophilic substitution reactions. These transformations allow for the fine-tuning of the scaffold's reactivity and properties.
Transesterification and Halogen Exchange Reactions
The bromine atoms in D-Glucitol hexakis(bromoacetate) can be replaced by other halogens through a process known as the Finkelstein reaction. This halogen exchange is typically achieved by treating the bromoacetate with an excess of a metal halide salt, such as sodium iodide in acetone, to yield D-Glucitol hexakis(iodoacetate). The iodoacetate derivatives are often more reactive towards nucleophiles, making them valuable intermediates for further functionalization. While specific studies on D-Glucitol hexakis(bromoacetate) are not abundant, the principles of such reactions on alkyl halides are well-established. dss.go.th
Transesterification offers another route to modify the ester groups. This can be accomplished by reacting D-Glucitol hexakis(bromoacetate) with a different alcohol in the presence of an acid or base catalyst. However, a more common approach for modifying the acetate (B1210297) moiety involves the displacement of the bromide followed by manipulation of the resulting ester. A direct and efficient method for replacing the bromo groups is through nucleophilic substitution with carboxylate anions. For instance, reaction with sodium acetate in a suitable polar aprotic solvent like dimethylformamide (DMF) can lead to the formation of D-Glucitol hexakis(diacetate), effectively capping the reactive sites with a less labile group.
The following table illustrates potential conversion reactions of D-Glucitol hexakis(bromoacetate).
| Starting Material | Reagent | Product | Reaction Type |
| D-Glucitol hexakis(bromoacetate) | Sodium Iodide (NaI) | D-Glucitol hexakis(iodoacetate) | Halogen Exchange |
| D-Glucitol hexakis(bromoacetate) | Sodium Acetate (CH₃COONa) | D-Glucitol hexakis(acetoxyacetate) | Nucleophilic Substitution |
| D-Glucitol hexakis(bromoacetate) | Sodium Azide (B81097) (NaN₃) | D-Glucitol hexakis(azidoacetate) | Nucleophilic Substitution |
Synthesis of D-Glucitol Hexakis(substituted acetates)
The bromoacetate groups are excellent leaving groups for nucleophilic substitution, allowing for the introduction of a wide variety of substituted acetate moieties. By reacting D-Glucitol hexakis(bromoacetate) with different nucleophiles, a library of derivatives can be synthesized. For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields D-Glucitol hexakis(azidoacetate). mdpi.com This azido-functionalized scaffold is a key precursor for click chemistry applications. Similarly, reaction with primary or secondary amines can lead to the formation of D-Glucitol hexakis(aminoacetate) derivatives.
The synthesis of these substituted acetates is typically carried out under anhydrous conditions to prevent hydrolysis of the ester linkages. The choice of solvent and reaction temperature is crucial to ensure complete conversion and minimize side reactions.
Introduction of Diverse Functional Groups
The true utility of D-Glucitol hexakis(bromoacetate) as a scaffold lies in its capacity to be decorated with a multitude of functional groups, leading to molecules with tailored properties for applications in materials science and drug delivery. nih.govnih.govsigmaaldrich.com
Amination and Amidation Reactions of Bromoacetate Groups
Direct amination of D-Glucitol hexakis(bromoacetate) with ammonia (B1221849) or primary amines can be challenging due to the potential for over-alkylation and side reactions. A more controlled approach involves a two-step process. First, the bromoacetate is converted to the corresponding azidoacetate as described previously. The azide groups can then be reduced to primary amines, for example, through a Staudinger reaction or by catalytic hydrogenation. This produces D-Glucitol hexakis(aminoacetate), a scaffold rich in primary amine functionalities.
These primary amines can subsequently undergo amidation reactions with a wide range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to attach various functional moieties. This strategy allows for the covalent attachment of drugs, targeting ligands, or polymers.
Thiol-Ene Reactions and Click Chemistry Conjugations
The D-Glucitol scaffold can be prepared for thiol-ene and click chemistry reactions, which are known for their high efficiency and orthogonality. sci-hub.se
For thiol-ene reactions , the bromoacetate groups would first need to be converted to moieties containing a carbon-carbon double bond (an alkene). This can be achieved by reacting D-Glucitol hexakis(bromoacetate) with a nucleophile that also contains an allyl or vinyl group, for instance, allylamine (B125299) or allyl mercaptan, to generate a scaffold with six terminal alkenes. This allyl-functionalized D-glucitol can then react with various thiol-containing molecules in the presence of a photoinitiator or thermal initiator to form stable thioether linkages. mdpi.combeilstein-journals.orgnih.govresearchgate.net
For click chemistry , the previously synthesized D-Glucitol hexakis(azidoacetate) is the key intermediate. mdpi.com This hexa-azide scaffold can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide variety of terminal alkyne-containing molecules. interchim.frbiosyntan.de This highly efficient and specific reaction allows for the attachment of complex molecular structures, including fluorescent dyes, biotin (B1667282) tags, peptides, and polymers, to the D-glucitol core.
The following table outlines the steps to prepare the D-glucitol scaffold for these conjugation reactions.
| Target Reaction | Intermediate Scaffold | Required Functionalization Step |
| Thiol-Ene Reaction | Allyl-functionalized D-Glucitol | Substitution of bromide with an allyl-containing nucleophile |
| Click Chemistry (CuAAC) | D-Glucitol hexakis(azidoacetate) | Substitution of bromide with sodium azide |
Chemo-selective Modification of Multiple Reactive Sites
A significant challenge and opportunity in the chemistry of D-Glucitol hexakis(bromoacetate) is the chemo-selective modification of its six reactive sites. The primary bromoacetate groups at the C1 and C6 positions are generally more sterically accessible and thus potentially more reactive than the secondary bromoacetate groups at the C2, C3, C4, and C5 positions. This inherent difference in reactivity could be exploited for the stepwise functionalization of the scaffold.
By carefully controlling reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time), it may be possible to selectively modify the primary positions first, followed by modification of the secondary positions with a different functional group. For more precise control, protecting group strategies, which are well-established in carbohydrate chemistry, could be employed. nih.gov For instance, one could envision a synthetic route where D-glucitol is first selectively protected at the secondary positions, followed by bromoacetylation of the primary hydroxyls. Subsequent deprotection and reaction at the secondary positions would allow for the creation of a hetero-functionalized scaffold. Such strategies would yield highly complex and well-defined molecular architectures with tailored functionalities at specific positions on the D-glucitol backbone.
Applications in Polymer Science and Engineering
Incorporation into Biodegradable Polymer Architectures
The inherent biodegradability of the D-glucitol core, combined with the hydrolytically labile ester linkages of the bromoacetate (B1195939) groups, makes D-Glucitol hexakis(bromoacetate) an attractive component for designing biodegradable polymers. Its multifunctional nature allows for its use as a crosslinking agent or as a core for star-shaped copolymers, introducing multiple points for degradation within the polymer matrix.
D-Glucitol hexakis(bromoacetate) can be utilized as a multifunctional initiator for the "grafting-from" polymerization of various biodegradable monomers, such as lactide, caprolactone, and glycolide. nih.govmdpi.com This approach leads to the formation of star-shaped copolymers where biodegradable polymer arms emanate from the central D-glucitol core. The "core-first" method, initiated by the six bromoacetate sites, ensures the formation of well-defined star polymers with a precise number of arms. nih.govacs.org
The synthesis of these copolymers typically involves the ring-opening polymerization (ROP) of cyclic ester monomers, a common method for producing biodegradable polyesters. nih.govresearchgate.net By employing D-Glucitol hexakis(bromoacetate) as the initiator, a hybrid polymerization technique combining aspects of ROP and ATRP can be envisioned. The bromoacetate groups would initiate the ATRP of other suitable monomers, or the hydroxyl groups of the parent D-glucitol could be used to initiate ROP prior to bromoacetylation, creating a versatile platform for copolymer synthesis.
For instance, a hypothetical synthesis could involve the polymerization of ε-caprolactone initiated from the D-glucitol core, followed by functionalization with bromoacetate groups. These groups would then serve as initiators for the ATRP of a second monomer, leading to the formation of complex, biodegradable block copolymers.
| Property | Poly(ε-caprolactone) (PCL) Star Polymer | Poly(lactide) (PLA) Star Polymer | PCL-b-PLA Star Block Copolymer |
| Initiator | D-Glucitol hexakis(bromoacetate) | D-Glucitol hexakis(bromoacetate) | D-Glucitol hexakis(bromoacetate) |
| Polymerization | Ring-Opening Polymerization | Ring-Opening Polymerization | Sequential ROP |
| Number of Arms | 6 | 6 | 6 |
| Degradation Profile | Slow | Moderate | Tunable based on block lengths |
| Potential Use | Long-term implants, drug delivery | Tissue engineering scaffolds | Controlled release systems |
This table presents hypothetical data for star copolymers synthesized using D-Glucitol hexakis(bromoacetate) as a core, illustrating the potential for creating diverse biodegradable materials.
The inclusion of D-Glucitol hexakis(bromoacetate) within a polymer structure introduces multiple ester linkages that are susceptible to hydrolysis, providing a mechanism for tailoring the degradation profile of the material. acs.orgrsc.org The degradation rate of polyesters is influenced by factors such as the chemical nature of the ester bonds, the crystallinity of the polymer, and its hydrophilicity. nih.govacs.org
By strategically placing the D-glucitol derivative within the polymer architecture, either as a crosslinker or as the core of a star polymer, the density of these hydrolytically labile sites can be controlled. This allows for the design of polymers with predictable degradation kinetics. For example, a higher concentration of the D-glucitol core within a crosslinked network would lead to a faster degradation rate due to the increased number of ester bonds available for cleavage. rsc.org
Furthermore, the degradation of the D-glucitol core itself into non-toxic, water-soluble byproducts enhances the biocompatibility of the resulting materials, a crucial aspect for biomedical applications. mdpi.com The degradation process can be further influenced by the nature of the polymer arms in a star copolymer architecture. For instance, hydrophilic polymer arms could facilitate water uptake, accelerating the hydrolysis of the ester linkages at the core.
| Strategy | Mechanism | Expected Outcome on Degradation |
| Varying Core Concentration | Increases the density of labile ester bonds. | Higher core concentration leads to faster degradation. |
| Copolymerization with Hydrophilic Monomers | Increases water absorption into the polymer matrix. | Accelerated hydrolysis of ester linkages. |
| Altering Polymer Arm Length in Star Copolymers | Affects crystallinity and water diffusion. | Shorter, more amorphous arms may lead to faster core degradation. |
| Enzymatic Degradation | Esterases can specifically target the ester bonds. mdpi.com | Potentially faster and more controlled degradation in biological environments. |
This interactive table outlines strategies to tailor the degradation of polymers incorporating D-Glucitol hexakis(bromoacetate).
Advanced Polymeric Materials with Tunable Architectures
The hexa-functionality of D-Glucitol hexakis(bromoacetate) is a key feature that enables the synthesis of advanced polymeric materials with highly controlled and tunable architectures, such as star polymers, dendrimers, and functional block copolymers. acs.orgwipo.int
D-Glucitol hexakis(bromoacetate) is an ideal candidate for a "core-first" approach to synthesizing six-arm star polymers. nih.govacs.org The six bromoacetate groups can simultaneously initiate the polymerization of a wide range of monomers via controlled radical polymerization techniques like ATRP. This method allows for the precise control over the number and length of the polymer arms, resulting in polymers with narrow molecular weight distributions. acs.org
The synthesis of dendrimer-like structures is also conceivable. While true dendrimers are grown generationally with a doubling of branches at each step, D-Glucitol hexakis(bromoacetate) can serve as a central core from which dendritic arms are grown. This would involve a divergent synthesis approach where each of the six initial arms is further functionalized and branched out in subsequent steps.
| Polymer Architecture | Synthetic Approach | Key Features |
| Six-Arm Star Polymer | "Core-first" ATRP initiated by D-Glucitol hexakis(bromoacetate). acs.org | Uniform arm length, low polydispersity, defined number of arms. |
| Dendrimer-like Star Polymer | Divergent growth from the six arms of a star polymer. | High degree of branching, globular shape, numerous chain ends. |
This table compares the synthesis and features of star polymers and dendrimer-like structures originating from D-Glucitol hexakis(bromoacetate).
The bromoacetate initiating sites on D-Glucitol hexakis(bromoacetate) can be used to synthesize functional block copolymers with complex architectures. Through sequential monomer addition in a controlled polymerization process, different polymer blocks can be grown from the central core, leading to the formation of A6B6 or (AB)6 star block copolymers.
For example, a first monomer (A) can be polymerized from the core to a desired length, followed by the introduction of a second monomer (B) to grow the next block. This process can be repeated to create multi-block copolymer arms. The resulting materials would possess the properties of both constituent polymers, and their phase behavior and self-assembly characteristics would be dictated by the block composition and length.
Furthermore, the chain ends of the polymer arms can be functionalized after polymerization. The living nature of controlled radical polymerization allows for the introduction of various functional groups at the termini of the polymer chains, leading to highly functionalized star block copolymers with potential applications in drug delivery, nanotechnology, and surface modification. mdpi.commerckmillipore.com
Contributions to Advanced Materials Synthesis and Supramolecular Chemistry
D-Glucitol Hexakis(bromoacetate) as a Building Block for Functional Materials
The structure of D-Glucitol hexakis(bromoacetate), with its chiral polyol core and multiple reactive termini, lends itself to the rational design of sophisticated materials. The bromoacetate (B1195939) moieties are not merely passive substituents; they are active functional groups that can be leveraged to construct larger, well-defined architectures through covalent chemistry or to direct non-covalent self-assembly.
The rational design of functional materials from molecules like D-Glucitol hexakis(bromoacetate) involves leveraging its inherent structural features to guide the formation of ordered systems. nih.govrsc.org The D-glucitol backbone, derived from renewable biomass, offers a sustainable starting point for creating advanced polymers. researchgate.nettue.nlnist.gov Researchers have successfully synthesized a variety of sorbitol-based polyesters and other polymers, demonstrating the utility of this polyol as a monomer. researchgate.netnist.govmdpi.com
The six bromoacetate groups on D-Glucitol hexakis(bromoacetate) can serve as initiation or cross-linking points. For instance, the bromoacetate group is a known precursor in reactions like nucleophilic substitution, allowing for the covalent attachment of other molecular units. google.commdpi.com This enables the synthesis of highly branched or cross-linked polymers where the glucitol derivative acts as a central node. The defined stereochemistry of the D-glucitol core can impart chirality and specific packing preferences into the resulting macromolecular structures, leading to ordered materials such as liquid crystals. tandfonline.com The ability to form such ordered architectures is critical for applications in optics, electronics, and separation technologies.
| Derivative Type | Resulting Material/Architecture | Key Driving Force/Method | Reference(s) |
| Palmitoylated 1,5-Anhydro-d-Glucitol | Supramolecular Organogels, Fibrous Networks | Self-Assembly via H-Bonding | nih.gov |
| Benzylidene-D-sorbitol (DBS) | Gels, Spherulite Crystallites | Self-Assembly, π-π Stacking | sioc-journal.cn |
| Sorbitol-based Copolyesters | Thermoset Elastomers, Films | Melt Polycondensation | researchgate.net |
| Sorbitol-appended Compounds | Two-component Tunable Gels | Self-Assembly | researchgate.net |
| Dianhydro-D-glucitol (Isosorbide) | Renewable Polyesters, Polyurethane Scaffolds | Polymerization | sigmaaldrich.com |
The self-assembly of sorbitol derivatives is a powerful bottom-up approach for fabricating porous and nanostructured materials. sioc-journal.cn Low-molecular-weight gelators based on 1,3:2,4-dibenzylidene-D-sorbitol (DBS), for example, are well-known to form entangled, three-dimensional fiber-like networks that trap solvent molecules, creating supramolecular gels. sioc-journal.cnrsc.org This inherent ability to form networks results in materials with significant porosity.
D-Glucitol hexakis(bromoacetate) is similarly poised to form such materials. The interplay of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and, crucially, hydrogen and halogen bonding, can drive its assembly into nanofibers, tapes, or other nanoscale morphologies. nih.govresearchgate.net These nanostructures entangle to form a 3D network, yielding porous materials suitable for applications such as:
Tissue Engineering: Biodegradable and porous scaffolds that can support cell growth. sigmaaldrich.com
Controlled Release: Encapsulation and release of active molecules like pharmaceuticals. researchgate.net
Templating: Acting as a template for the synthesis of other porous materials, such as silica (B1680970) or carbon aerogels. scilit.com
The synthesis of dianhydro-D-glucitol has been shown to be a key step in creating biodegradable porous polyurethane scaffolds for tissue repair, highlighting the utility of glucitol-based building blocks in creating functional porous materials. sigmaaldrich.com
Supramolecular Assembly and Self-Organization Phenomena
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. D-Glucitol hexakis(bromoacetate) is exceptionally well-suited for this purpose due to its high density of functional groups capable of participating in specific and directional interactions like hydrogen and halogen bonds.
Hydrogen bonds are a well-established driving force in the self-assembly of carbohydrate derivatives. tandfonline.comnih.gov In D-Glucitol hexakis(bromoacetate), the six carbonyl oxygen atoms of the acetate (B1210297) groups are potent hydrogen bond acceptors. They can interact with suitable hydrogen bond donors, or even with the C-H groups on adjacent molecules, to guide the formation of ordered assemblies. nih.govresearchgate.net
More distinctively, the six bromine atoms introduce the capacity for halogen bonding (HaB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. sciforum.netacs.org The strength of this interaction increases with the polarizability of the halogen, making bromine a significantly better halogen bond donor than chlorine or fluorine. acs.org This interaction has been recognized as a powerful tool in crystal engineering and the design of functional materials, analogous yet distinct from hydrogen bonding. acs.orgresearchgate.net
The bromine atoms in D-Glucitol hexakis(bromoacetate) can form directional halogen bonds with Lewis basic sites, such as the carbonyl oxygens of other molecules or other electron-rich species present in the system. The directionality of halogen bonds provides a precise method for engineering the crystal packing and supramolecular architecture of materials. sciforum.netacs.org
Table: Comparison of Key Intermolecular Interactions for D-Glucitol Hexakis(bromoacetate)
| Interaction Type | Donor Site | Acceptor Site | Key Characteristics | Reference(s) |
| Hydrogen Bond | C-H groups | Carbonyl Oxygen (C=O) | Weaker, less directional; contributes to overall packing | nih.gov |
| Halogen Bond | Bromine Atom (C-Br) | Carbonyl Oxygen, other Lewis bases | Strong, highly directional; offers precise structural control | sciforum.netacs.org |
The self-assembly of sorbitol-based molecules can be precisely controlled by modifying their chemical structure or by changing external conditions. researchgate.netnih.gov For D-Glucitol hexakis(bromoacetate), control can be exerted in several ways. The bromoacetate groups can be selectively substituted to create new derivatives with tailored assembly properties. For example, replacing some bromine atoms with long aliphatic chains could induce amphiphilicity, leading to the formation of micelles or vesicles in solution. mdpi.com
Furthermore, the assembly process can be influenced by external stimuli. Studies on other sorbitol derivatives have shown that gel formation can be triggered by changes in pH or by light. nih.gov The competition and cooperation between hydrogen and halogen bonding can also be modulated by the choice of solvent, as different solvents will solvate the donor and acceptor sites to varying degrees, thereby influencing which non-covalent interactions dominate the assembly process. researchgate.net This allows for the creation of smart materials that respond to their environment.
The ordered structures formed through the self-assembly of D-Glucitol hexakis(bromoacetate) can define cavities and channels, leading to the formation of host-guest systems. The porous networks found in organogels and hydrogels derived from related sorbitol compounds are excellent examples of such systems, capable of encapsulating small molecules like solvents or drugs. rsc.orgresearchgate.net
Through careful design, crystalline frameworks with well-defined pores can be constructed. By using the directional nature of both hydrogen and halogen bonds, it is possible to program the assembly of D-Glucitol hexakis(bromoacetate) into specific three-dimensional lattices. acs.org These crystalline frameworks, analogous to metal-organic frameworks (MOFs) but held together by non-covalent interactions, could be used for gas storage, separations, or catalysis. The ability to form such host-guest complexes has been demonstrated in sorbitol-derived hydrogels, which can encapsulate anti-inflammatory drugs and control their release based on pH. researchgate.net
Development of Radiation-Sensitive Compositions (Focus on Chemical Mechanisms)
The unique structure of D-Glucitol hexakis(bromoacetate), featuring a polyol backbone and multiple bromoacetate functional groups, makes it a candidate for investigation in the development of advanced radiation-sensitive materials. Its potential lies in the susceptibility of the bromoacetate groups to decomposition under high-energy radiation, which can be harnessed to induce significant chemical changes within a material matrix.
Photochemical and Radiolytic Pathways of Bromoacetate Decomposition
The decomposition of the bromoacetate moiety, whether initiated by photons (photolysis) or high-energy electrons/radiation (radiolysis), is central to its function in radiation-sensitive compositions. The core of this process is the cleavage of the carbon-bromine (C-Br) bond.
Upon exposure to radiation, the bromoacetate group can undergo decomposition through several pathways. One significant mechanism is initiated by proton-coupled electron transfer (PCET), which reduces the bromoacetate and instigates its debromination. researchgate.net This process involves the transfer of an electron to the bromoacetate group, often facilitated by a radical species, followed by or coupled with proton transfer. The result is the cleavage of the C-Br bond, yielding a bromide ion (Br⁻) and a carboxymethyl radical.
The reaction can be summarized as follows:
Initiation: An electron source (e.g., from radiolysis of the surrounding medium) reacts with the bromoacetate.
Decomposition: The resulting species is unstable and rapidly decomposes, releasing a bromide ion.
In aqueous environments or in the presence of proton donors, the bromide ion can combine with a proton to form hydrobromic acid (HBr), a strong acid. The generation of this acid is a critical step when these materials are used as photoacid generators in chemically amplified resists.
Research on related α-bromoacetate compounds has shown that these groups are effective labeling agents that can be cleaved from substrates by UV irradiation, highlighting the photochemical lability of the C-Br bond in this chemical environment. whiterose.ac.uk The process involves the photolysis of the bond to release the functional group. whiterose.ac.uk The decomposition of haloacetates can also be influenced by the specific halogen, with the bond dissociation energy being a key factor in the ease of cleavage. researchgate.net
Table 1: Key Species and Events in Bromoacetate Decomposition
| Entity | Role/Description | Relevant Pathway |
| Bromoacetate (BrCH₂COO⁻) | The radiation-sensitive functional group. | Photolysis & Radiolysis |
| Electron (e⁻) | Initiates the reduction of the bromoacetate. | Radiolysis / PCET |
| Proton (H⁺) | Combines with the bromide ion to form acid. | PCET |
| Carboxymethyl Radical (•CH₂COO⁻) | A reactive intermediate formed after C-Br bond cleavage; can propagate a chain reaction. researchgate.net | Photolysis & Radiolysis |
| Bromide Ion (Br⁻) | The product of debromination. researchgate.net | Photolysis & Radiolysis |
| Hydrobromic Acid (HBr) | A strong acid formed in the presence of protons, capable of catalyzing further reactions. | Full resist system |
Design Principles for Chemically Amplified Resists
Chemically amplified resists (CARs) are a cornerstone of modern high-resolution photolithography, used in the manufacturing of integrated circuits. allresist.comsciencehistory.org The fundamental principle of a CAR is that a single photochemical event triggers a cascade of subsequent chemical reactions, thereby "amplifying" the effect of the initial radiation exposure. sciencehistory.org This allows for high sensitivity and the use of lower exposure doses. sciencehistory.org
A typical chemically amplified resist system consists of three main components:
Polymer Resin: A polymer that contains acid-labile functional groups. A common example is poly(hydroxystyrene) where the hydroxyl groups are protected by an acid-sensitive group like tert-butyloxycarbonyl (t-BOC). allresist.comresearchgate.net This protection makes the polymer initially insoluble in an aqueous alkaline developer. allresist.com
Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to radiation. allresist.comresearchgate.net
Solvent: A casting solvent to dissolve the components and allow for the formation of a thin film on a substrate.
The imaging process works as follows:
Exposure: The resist is exposed to a pattern of radiation (e.g., deep-UV light). In the exposed regions, the PAG absorbs energy and decomposes, generating a small amount of a strong acid. researchgate.netdtic.mil
Post-Exposure Bake (PEB): The substrate is heated. This thermal energy allows the photogenerated acid to act as a catalyst, diffusing through the polymer matrix and cleaving a large number of the acid-labile protecting groups. sciencehistory.orgdtic.mil This deprotection reaction regenerates the acid, allowing each acid molecule to catalyze many deprotection events. researchgate.net
Development: The chemical structure of the polymer in the exposed regions is now different. The cleavage of the protecting groups (e.g., t-BOC) reveals a polar functional group (e.g., hydroxyl), which makes the polymer soluble in an aqueous alkaline developer. researchgate.net The unexposed regions remain insoluble, and the pattern is transferred to the resist film. lithoguru.com
Within this framework, D-Glucitol hexakis(bromoacetate) could theoretically function as a highly efficient photoacid generator or as a radiation-sensitive cross-linking agent. Upon irradiation, each of the six bromoacetate groups could potentially decompose to generate a molecule of hydrobromic acid (HBr). This would represent a significant amplification of acid generation from a single molecule. Alternatively, the multiple radical species generated from its decomposition could react with the surrounding polymer chains, inducing cross-linking and rendering the exposed regions insoluble, which is the basis for a negative-tone resist. dtic.mil The use of polyfunctional molecules like sugars as cross-linkers in chemically amplified resists has been previously explored. dtic.mil
Table 2: Components and Principles of a Chemically Amplified Resist
| Component/Principle | Function/Description | Example |
| Chemical Amplification | A single photochemical event initiates a cascade of catalytic reactions, increasing sensitivity. sciencehistory.org | Acid-catalyzed deprotection |
| Polymer with Acid-Labile Groups | Becomes soluble (or insoluble) in developer after the acid-labile group is cleaved. allresist.comresearchgate.net | Poly(p-t-butyloxycarbonyloxystyrene) (PBOCST) sciencehistory.org |
| Photoacid Generator (PAG) | Generates a strong acid upon exposure to radiation. allresist.comdtic.mil | Onium salts, or potentially D-Glucitol hexakis(bromoacetate) |
| Post-Exposure Bake (PEB) | Provides activation energy for the acid-catalyzed reaction. dtic.mil | Heating the wafer after exposure |
| Change in Solubility | The acid-catalyzed reaction alters the polarity of the polymer, changing its solubility in the developer. researchgate.net | Non-polar t-BOC group is converted to a polar hydroxyl group |
Catalytic Applications and Interactions in Catalytic Systems
Role in Organocatalysis and Biocatalysis as a Substrate or Modifier
There is currently no available scientific literature detailing the use of D-Glucitol hexakis(bromoacetate) as a substrate or modifier in the fields of organocatalysis or biocatalysis. Organocatalysis and biocatalysis are rapidly expanding fields that utilize small organic molecules and enzymes, respectively, to catalyze chemical reactions. nih.govresearchgate.net20.198.91 Enzymes, as biological catalysts, are highly specific in their substrate recognition, which is determined by the precise three-dimensional structure of their active sites. cdc.govrsc.org
Interaction with Enzymes and Organic Catalysts
No studies have been identified that investigate the direct interaction of D-Glucitol hexakis(bromoacetate) with enzymes or organic catalysts. The binding of a substrate to an enzyme's active site is a critical first step in catalysis, often described by models such as the "lock-and-key" or "induced fit" theories. mdpi.com The specific structural and electronic properties of D-Glucitol hexakis(bromoacetate), with its six bromoacetate (B1195939) groups, would dictate its potential for such interactions. However, without experimental or computational data, any description of its interaction would be purely speculative.
Investigations into Enzyme Inhibition or Activation Mechanisms via Chemical Interaction
The potential for D-Glucitol hexakis(bromoacetate) to act as an enzyme inhibitor or activator has not been reported in the available literature. wikipedia.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in metabolic regulation and pharmacology. nih.govgoogle.com They can function through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. google.com Given the reactive nature of the bromoacetate groups, it is conceivable that this compound could act as an irreversible inhibitor by covalently modifying amino acid residues in an enzyme's active site. However, no studies have been published to confirm or investigate this hypothesis. mdpi.com
Integration in Heterogeneous Catalysis as a Support or Precursor
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often solid catalysts with liquid or gas-phase reactants. mdpi.comnih.govresearchgate.net While various materials are used as supports or precursors, there is no evidence to suggest that D-Glucitol hexakis(bromoacetate) has been utilized in this capacity.
Immobilization Strategies on Solid Catalytic Supports
The immobilization of molecular catalysts onto solid supports is a key strategy to improve their stability, recovery, and reusability. wikipedia.orgscience.govscience.gov Common methods include covalent attachment, adsorption, and encapsulation. While general strategies for immobilizing various molecules are well-documented, no specific methods have been described for the immobilization of D-Glucitol hexakis(bromoacetate) onto catalytic supports.
Precursor for the Synthesis of Novel Catalytic Materials
There are no reports of D-Glucitol hexakis(bromoacetate) being used as a precursor for the synthesis of new catalytic materials. A related compound, 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-glucitol, has been described as a precursor for the synthesis of other D-glucitol derivatives, but not for the development of catalytic materials. The transformation of biomass-derived molecules like D-glucitol into valuable chemicals and catalyst precursors is an active area of research, but the specific bromoacetylated derivative has not been featured in this context.
Mechanistic Studies of Reactions Involving D-Glucitol Derivatives in Catalysis
Mechanistic studies provide fundamental insights into how catalytic reactions proceed. While the catalytic conversion of D-glucitol (sorbitol) and its derivatives is studied, for instance in its hydrogenation or oxidation, no mechanistic studies specifically involving D-Glucitol hexakis(bromoacetate) in a catalytic cycle have been found. researchgate.net Such studies would be essential to understand its potential role and reactivity in a catalytic system.
Hydrogenation/Hydrogenolysis Processes of Related Polyols
The catalytic conversion of polyols, which are derived from biomass, into valuable chemicals is a significant area of research aimed at replacing fossil-based feedstocks. ku.edu Processes like hydrogenation and hydrogenolysis are key to this conversion, enabling the production of a wide range of chemicals, including diols, alcohols, and alkanes. ku.edulongdom.org While direct catalytic data for D-Glucitol hexakis(bromoacetate) is not extensively available, the study of related, structurally similar polyols like sorbitol (D-glucitol), mannitol, xylitol, and glycerol (B35011) provides critical insights into the catalytic pathways and mechanisms involved. ku.edulongdom.org
Hydrogenation of polyols, such as the conversion of D-glucose to D-sorbitol, is a well-established industrial process, often utilizing catalysts like Raney nickel or noble metals such as ruthenium, platinum, and palladium. scispace.comgoogle.comnih.gov For instance, the hydrogenation of D-glucose to D-sorbitol can achieve high yields, with some processes reporting up to 96% yield under optimal conditions with iridium-based catalysts. sioc-journal.cnccspublishing.org.cn The efficiency of these reactions is influenced by factors such as temperature, pressure, and catalyst-to-substrate ratio. scispace.com
Hydrogenolysis, the cleavage of C-O or C-C bonds with the addition of hydrogen, is a more complex process that allows for the targeted deoxygenation of polyols. mdpi.com This process is crucial for producing valuable chemicals like 1,2-propanediol and ethylene (B1197577) glycol from glycerol. ku.educore.ac.uk Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites for dehydration, are often employed to facilitate these reactions. nih.govacs.org For example, a rhodium-rhenium (Rh-ReOₓ) catalyst on a carbon support has been shown to be effective in the selective hydrogenolysis of secondary C-O bonds in a variety of polyols. nih.govacs.org The reaction proceeds through a proposed mechanism involving acid-catalyzed dehydration followed by metal-catalyzed hydrogenation. nih.govresearchgate.net
The choice of catalyst and reaction conditions significantly impacts product selectivity. For the hydrogenolysis of glycerol, copper-based catalysts have demonstrated high activity and selectivity towards 1,2-propanediol. mdpi.com In the case of erythritol (B158007) hydrogenolysis, different catalysts yield different butanediol (B1596017) (BDO) isomers. For example, Rh/ReOₓ/TiO₂ catalysts have been reported to produce BDOs with a 37.5% yield, while Ir-ReOₓ catalysts show selectivity towards butanetriols (BTOs). mdpi.com
The table below summarizes findings from various studies on the catalytic hydrogenolysis of different polyols, highlighting the diversity of catalysts and resulting products.
| Polyol | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Major Products | Conversion/Yield | Reference |
| Sorbitol | Ru/C (acidic) | - | - | Deoxycompounds, Xylitol | - | researchgate.net |
| Xylitol | Ru/C (acidic) | - | - | Deoxycompounds | - | researchgate.net |
| Erythritol | Rh/ReOₓ/ZrO₂ | 200 | 120 | Butanetriols (37%), Butanediols (29%) | 80% conversion | mdpi.com |
| Erythritol | Pt/W/SBA-15 | 190 | 50 | 1,4-Butanediol | 30.9% yield | mdpi.com |
| Glycerol | Pt/W/SBA-15 | 190 | 50 | 1,3-Propanediol | 34.4% yield | mdpi.com |
| Glycerol | Ni/Cu/TiO₂ | 230 | 35 | Propylene Glycol | High conversion & selectivity | frontiersin.org |
| Glucose | Raney Ni | 130 | - | Sorbitol | - | acs.org |
| Glucose | [Cp*Ir-(di-OH-bpy)(OH₂)][SO₄] | - | - | D-Sorbitol | 96% yield | sioc-journal.cnccspublishing.org.cn |
These studies collectively demonstrate that by carefully selecting the catalyst and tuning reaction conditions, it is possible to steer the conversion of polyols towards desired value-added chemicals. ku.educore.ac.uk However, challenges remain, including achieving high selectivity under milder conditions and ensuring catalyst stability. ku.edu
Role of Substrate Structure in Catalytic Reaction Selectivity
The structure of the polyol substrate plays a pivotal role in determining the selectivity of catalytic hydrogenation and hydrogenolysis reactions. Factors such as the number of carbon atoms, the stereochemical arrangement of hydroxyl (-OH) groups, and the presence of protecting groups significantly influence the reaction pathway and product distribution. mdpi.comrug.nl
The presence of hydroxyl groups alpha to the C-O bond being cleaved can stabilize the transition state, often through the formation of an oxocarbenium ion intermediate, thereby influencing the reaction rate. nih.govacs.org The selective phosphorylation of polyols using hemiboronic acid catalysis also demonstrates the importance of substrate structure, where the catalyst preferentially binds to cis-diol motifs. rsc.org
In the context of D-Glucitol hexakis(bromoacetate), the complete substitution of the hydroxyl groups with bromoacetate groups would dramatically alter its reactivity in typical polyol catalytic systems. The bulky and electron-withdrawing bromoacetate groups would prevent the interactions with the catalyst that are typical for free hydroxyl groups. For instance, the initial dehydration steps that are common in hydrogenolysis and are facilitated by the interaction of -OH groups with acidic sites on the catalyst would be hindered. nih.govresearchgate.net
Furthermore, the C-O bonds in the ester linkages of D-Glucitol hexakis(bromoacetate) are different from the C-O bonds of the polyol backbone. Catalytic cleavage would likely target these ester bonds first. The hydrogenolysis of polyol esters has been shown to proceed under certain catalytic conditions, for example, using tandem metal triflate Lewis acids and a palladium hydrogenation catalyst. nih.gov The selectivity of such reactions can be influenced by neighboring group participation, where the proximity of other functional groups can facilitate the formation of cyclic intermediates. nih.gov
The performance of two-component aqueous polyurethane coatings, for instance, is dependent on the polymer structure of the polyols and the selectivity of the catalyst used. nih.gov This further underscores the principle that substrate structure is a key determinant of reaction outcomes in catalytic systems. Therefore, while D-Glucitol hexakis(bromoacetate) is a derivative of a polyol, its catalytic conversion would follow different mechanistic pathways compared to its parent compound, D-glucitol (sorbitol), primarily due to the absence of free hydroxyl groups and the presence of reactive bromoacetate esters.
Theoretical and Computational Studies of D Glucitol Hexakis Bromoacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. nih.gov These methods, such as Density Functional Theory (DFT), provide a detailed understanding of reaction mechanisms, transition states, and molecular orbitals. nih.govresearchgate.net
For D-Glucitol hexakis(bromoacetate), a key reaction would be the nucleophilic substitution at the carbon atom bearing the bromine. The bromoacetate (B1195939) groups are expected to be susceptible to attack by nucleophiles. Quantum chemical calculations could model this process, providing insights into the transition state geometry and the energy barrier for the reaction. This information is fundamental for predicting the compound's reactivity and stability.
Table 1: Hypothetical Parameters for Transition State Analysis of a Nucleophilic Substitution on a Bromoacetate Group
| Parameter | Description | Hypothetical Value |
| Reactants | D-Glucitol hexakis(bromoacetate) + Nucleophile (e.g., OH⁻) | - |
| Transition State (TS) | Structure where the nucleophile is partially bonded to the carbon and the bromine-carbon bond is partially broken. | - |
| Activation Energy (ΔE‡) | Energy difference between the reactants and the transition state. | Could be calculated using DFT methods. |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. | Could be calculated from the energies of reactants and products. |
This table presents a conceptual framework for the type of data that would be generated from a computational study. Actual values would require specific quantum chemical calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents.
For D-Glucitol hexakis(bromoacetate), the HOMO would likely be localized on the oxygen atoms of the carbonyl groups or the bromine atoms, as these have lone pairs of electrons. The LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. This information helps predict the most likely sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Characteristics for D-Glucitol Hexakis(bromoacetate)
| Molecular Orbital | Predicted Location | Implication for Reactivity |
| HOMO | Lone pairs of bromine and carbonyl oxygen atoms | Potential sites for interaction with electrophiles. |
| LUMO | Antibonding σ* orbitals of the C-Br bonds | Primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be relatively small | Suggests moderate to high reactivity, particularly towards nucleophiles. |
These predictions are based on general principles of organic chemistry and would be refined by specific computational analysis.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational behavior and self-assembly processes of molecules in different environments.
While direct conformational analysis of D-Glucitol hexakis(bromoacetate) is not available, studies on the parent molecule, D-glucitol (sorbitol), provide a valuable starting point. MD simulations of D-glucitol in aqueous solution have shown that the carbon backbone tends to adopt an extended conformation, in contrast to the bent conformation found in its crystalline state. nih.govnih.gov This extended conformation is stabilized by intramolecular hydrogen bonds, particularly between the hydroxyl groups at the C-2 and C-4 positions. nih.govnih.gov
For D-Glucitol hexakis(bromoacetate), the bulky and polar bromoacetate groups would significantly alter the conformational landscape. The large size of these groups would introduce steric hindrance, likely forcing the glucitol backbone into specific, and potentially more rigid, conformations. The polar nature of the ester and bromo groups would also influence intramolecular and intermolecular interactions, favoring conformations that minimize repulsive forces and maximize attractive dipole-dipole interactions.
Table 3: Comparison of Conformational Tendencies
| Compound | Predominant Conformation in Solution | Key Stabilizing/Destabilizing Factors |
| D-Glucitol (Sorbitol) | Extended backbone nih.govnih.gov | Intramolecular hydrogen bonding nih.govnih.gov |
| D-Glucitol Hexakis(bromoacetate) (Predicted) | Likely a more constrained, specific conformation | Steric hindrance from bulky bromoacetate groups; Dipole-dipole interactions. |
The self-assembly of molecules into ordered structures is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For derivatives of D-glucitol, such as 1,3:2,4-dibenzylidene-D-sorbitol (DBS), self-assembly into fibrillar networks is a well-studied phenomenon that leads to gel formation. rsc.org The mechanism involves a combination of hydrogen bonding and π-π interactions. researchgate.net
D-Glucitol hexakis(bromoacetate) lacks the aromatic rings for π-π stacking but possesses numerous polar groups capable of strong dipole-dipole interactions. MD simulations could predict whether these interactions are sufficient to drive self-assembly into ordered structures in various solvents. The simulations would model the behavior of multiple molecules, tracking their aggregation and the formation of any stable, long-range order. Such studies are crucial for understanding the material properties of the compound, for instance, its potential to act as an organogelator.
Structure-Reactivity Relationship Prediction and Design Principles
By combining insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. For D-Glucitol hexakis(bromoacetate), the reactivity is primarily dictated by the six bromoacetate groups. The conformation of the glucitol backbone, as influenced by these bulky substituents, will affect the accessibility of the reactive sites to incoming reagents.
Computational studies can be used to systematically modify the structure of D-Glucitol hexakis(bromoacetate) and predict the resulting changes in reactivity and physical properties. For example, replacing the bromine atoms with other halogens or different functional groups would alter the electronic properties (HOMO/LUMO energies) and steric profile of the molecule. Theoretical calculations could screen a library of virtual derivatives to identify candidates with desired properties, such as enhanced reactivity for a specific application or increased stability. This predictive power is a cornerstone of modern chemical research and materials design.
Computational Design of Novel D-Glucitol Bromoacetate Derivatives
The computational design of new molecules is a systematic process that begins with a thorough understanding of a parent compound, in this case, D-Glucitol hexakis(bromoacetate). The foundation of this molecule is the D-glucitol (also known as D-sorbitol) backbone, a six-carbon linear polyol. Molecular dynamics simulations on D-glucitol in aqueous solutions have revealed that its carbon chain predominantly adopts an extended conformation, in contrast to the bent shape found in its crystalline state. nih.gov This extended conformation is stabilized by persistent intramolecular hydrogen bonds, particularly between the hydroxyl groups on carbons C-2 and C-4. nih.gov When the hydroxyl groups are esterified to form D-Glucitol hexakis(bromoacetate), these hydrogen bonds are eliminated, and the conformational flexibility of the backbone is altered by the steric and electronic properties of the six bromoacetate groups.
The rational design of novel derivatives involves modifying this parent structure to achieve specific properties. Using computational methods, researchers can screen a virtual library of candidate molecules without the need for extensive synthesis and characterization. This process typically involves:
Structural Modification : Introducing targeted changes to the molecule. For D-Glucitol hexakis(bromoacetate), this could involve replacing the bromine atoms with other halogens (Fluorine, Chlorine, Iodine) to modulate reactivity, or substituting the entire bromoacetate group with other functional moieties to introduce new capabilities.
Quantum Chemical Calculations : Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, molecular geometry, and key properties of the designed derivatives. These calculations can predict reactivity indicators, such as bond dissociation energies for the C-Br bond, and Mulliken atomic charges, which provide insight into the electrophilic/nucleophilic character of different atomic sites.
Property Prediction : Using the calculated data to forecast the molecule's behavior. For instance, the design of derivatives for applications in materials science might focus on enhancing thermal stability or tuning the molecule's ability to act as a cross-linker.
The table below illustrates a hypothetical computational design study for novel D-Glucitol derivatives, showcasing how different functional groups could be evaluated based on predicted properties.
Table 1: Hypothetical Computationally Designed D-Glucitol Derivatives and Predicted Properties
| Derivative Name | Modification from Parent Compound | Predicted C-X Bond Dissociation Energy (kcal/mol) | Predicted Dipole Moment (Debye) | Key Research Finding |
| D-Glucitol hexakis(fluoroacetate) | Bromine replaced with Fluorine | ~108 | 4.8 | Enhanced thermal stability due to the high strength of the C-F bond. |
| D-Glucitol hexakis(chloroacetate) | Bromine replaced with Chlorine | ~81 | 6.5 | Moderate reactivity, potentially offering a balance between stability and utility in polymerization. |
| D-Glucitol hexakis(iodoacetate) | Bromine replaced with Iodine | ~51 | 5.9 | Increased reactivity, making it a candidate for reactions under milder conditions. |
| D-Glucitol hexakis(azidoacetate) | Bromo group replaced with Azido group | N/A | 7.2 | Potential for use in "click chemistry" reactions, enabling efficient conjugation to other molecules. |
Note: The data in this table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.
This computational pre-screening allows researchers to identify the most promising candidates for synthesis, saving significant time and resources. By correlating structural features with predicted properties, a deeper understanding of structure-property relationships can be developed, guiding the creation of materials with precisely controlled characteristics.
Prediction of Polymerization Behavior and Materials Properties
D-Glucitol hexakis(bromoacetate) is a highly functionalized molecule, with six bromoacetate groups that can potentially serve as initiation or cross-linking sites in polymerization reactions. Computational modeling is an invaluable tool for predicting how these monomers would behave during polymerization and what the properties of the resulting macromolecular structures would be. researchgate.net
The prediction of polymerization behavior can be approached using several computational techniques:
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic process of polymer chain growth. By simulating a system containing monomers and an initiator, researchers can observe the formation of covalent bonds, the evolution of the polymer's architecture (e.g., linear, branched, or cross-linked network), and the final polymer's conformational properties. For D-Glucitol hexakis(bromoacetate), simulations could model its use as a core molecule in star polymers or as a cross-linking agent to form a three-dimensional network.
Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods can be used to model the reaction mechanism of polymerization with high accuracy. The reactive site is treated with quantum mechanics to accurately describe bond breaking and formation, while the rest of the growing polymer and solvent are treated with computationally less expensive molecular mechanics.
Mesoscale Modeling : For predicting the bulk properties of the final material, coarse-grained or mesoscale models are often employed. These models group atoms into larger "beads" to simulate longer timescales and larger system sizes, allowing for the prediction of properties like morphology, phase separation in polymer blends, and mechanical response.
Through these simulations, a range of material properties can be predicted before any experimental work is undertaken. Achieving accurate predictions of polymer properties is of great significance for guiding the design and development of advanced materials. researchgate.net For polymers derived from D-Glucitol hexakis(bromoacetate), key properties of interest would include:
Thermal Properties : Such as the glass transition temperature (Tg) and thermal decomposition temperature, which indicate the material's operational temperature range.
Mechanical Properties : Including the elastic modulus (a measure of stiffness) and tensile strength, which define the material's durability and response to stress. researchgate.net
Biodegradability : Given the D-glucitol core, polymers containing ester linkages could be designed for biodegradability, a property that can be investigated computationally by simulating their hydrolysis. google.com
The following interactive table presents hypothetical predicted properties for polymers created using D-Glucitol hexakis(bromoacetate) as a monomer or cross-linker.
Table 2: Predicted Properties of Hypothetical Polymers Derived from D-Glucitol Hexakis(bromoacetate)
| Polymer System | Monomer/Cross-linker | Predicted Polymer Architecture | Predicted Elastic Modulus (GPa) | Predicted Glass Transition Temp. (°C) |
| System A | Linear chains initiated from D-Glucitol hexakis(bromoacetate) | 6-arm star polymer | 3.5 | 150 |
| System B | D-Glucitol hexakis(bromoacetate) as cross-linker for methyl acrylate | Cross-linked network | 5.2 | 185 |
| System C | Copolymer with a flexible oligoether monomer | Branched, flexible network | 1.8 | 95 |
| System D | Polymer from D-Glucitol hexakis(iodoacetate) derivative | Highly cross-linked, dense network | 6.1 | 210 |
Note: The data in this table is illustrative. The predicted properties are dependent on the specific comonomers, polymerization conditions, and computational models used.
Future Directions and Emerging Research Avenues
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
A deeper understanding of the structure-property relationships of D-Glucitol hexakis(bromoacetate) and its derivatives is fundamental to its future applications. Advanced spectroscopic and analytical techniques will be instrumental in this endeavor.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides basic structural confirmation, advanced techniques such as 2D correlation spectroscopy (COSY, HSQC, HMBC) will be crucial for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or polymeric structures. These techniques can provide detailed insights into the stereochemistry and conformational dynamics of the glucitol backbone.
Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is essential for accurate molecular weight determination and fragmentation analysis. researchgate.net These methods can be used to monitor the progress of reactions, identify byproducts, and characterize the end-groups of polymers initiated by D-Glucitol hexakis(bromoacetate).
In-situ Reaction Monitoring: The development of real-time analytical methods, such as in-situ infrared (IR) spectroscopy or Raman spectroscopy, coupled with kinetic modeling, will enable precise control over the synthesis of materials derived from D-Glucitol hexakis(bromoacetate). This will allow for the optimization of reaction conditions to achieve desired molecular weights and architectures.
| Analytical Technique | Application in D-Glucitol Hexakis(bromoacetate) Research |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and conformational analysis. |
| High-Resolution MS (ESI, MALDI) | Accurate mass determination and reaction monitoring. researchgate.net |
| In-situ Spectroscopy (IR, Raman) | Real-time monitoring and kinetic studies of polymerization. |
Sustainable Synthesis and Green Chemistry Approaches for D-Glucitol Hexakis(bromoacetate)
The traditional synthesis of D-Glucitol hexakis(bromoacetate) likely involves the use of hazardous reagents and solvents. Future research will focus on developing more environmentally friendly synthetic routes.
Catalytic Methods: Exploring the use of solid acid catalysts or enzymatic catalysts for the esterification of D-glucitol with bromoacetic acid or its derivatives could significantly reduce waste and improve safety.
Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of the synthesis. Microwave-assisted synthesis is another promising green approach that can lead to shorter reaction times and higher yields. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Future research should aim to develop synthetic routes with high atom economy.
| Green Chemistry Approach | Potential Benefit for D-Glucitol Hexakis(bromoacetate) Synthesis |
| Catalytic Methods | Reduced waste and increased safety. |
| Solvent-Free/Alternative Solvents | Minimized environmental impact. rsc.org |
| Microwave-Assisted Synthesis | Shorter reaction times and higher yields. rsc.org |
| High Atom Economy | Maximized efficiency of raw material use. |
Exploitation of D-Glucitol Hexakis(bromoacetate) in Novel Polymerization Techniques
The six bromoacetate (B1195939) groups in D-Glucitol hexakis(bromoacetate) make it an ideal candidate as a multifunctional initiator for various controlled polymerization techniques. This opens the door to creating complex and well-defined polymer architectures.
Atom Transfer Radical Polymerization (ATRP): The bromoacetate functionalities are excellent initiating sites for ATRP, a robust and versatile controlled radical polymerization method. Using D-Glucitol hexakis(bromoacetate) as a six-arm initiator would allow for the synthesis of star polymers with a carbohydrate core. bohrium.com
Cationic Ring-Opening Polymerization (CROP): This compound could also potentially initiate the CROP of cyclic monomers like 2-oxazolines, leading to the formation of star-shaped polymers with a sugar alcohol core and biocompatible polymer arms. nih.govacs.org
Grafting-From Polymerization: D-Glucitol hexakis(bromoacetate) can be used to modify surfaces or other polymer backbones, creating a high density of initiation sites for "grafting-from" polymerizations. This would enable the creation of novel hybrid materials with tailored surface properties.
| Polymerization Technique | Potential Polymer Architecture |
| Atom Transfer Radical Polymerization (ATRP) | Six-arm star polymers. bohrium.com |
| Cationic Ring-Opening Polymerization (CROP) | Star-shaped polymers with a sugar alcohol core. nih.govacs.org |
| Grafting-From Polymerization | High-density polymer brushes on surfaces. |
Exploration of Self-Healing and Responsive Materials based on D-Glucitol Hexakis(bromoacetate) Scaffolds
The development of smart materials that can respond to external stimuli or self-heal after damage is a major focus of modern materials science. The unique structure of D-Glucitol hexakis(bromoacetate) provides a versatile platform for creating such materials.
Dynamic Covalent Chemistry: The bromoacetate groups can be converted to other functional groups that can participate in dynamic covalent bonds, such as disulfide exchange or boronate ester formation. nih.gov By incorporating these reversible linkages into a polymer network crosslinked with a D-glucitol-derived core, it is possible to create materials that can self-heal at room temperature or upon exposure to a specific trigger.
Stimuli-Responsive Polymers: Polymers initiated from D-Glucitol hexakis(bromoacetate) can be designed to respond to various stimuli, such as pH, temperature, or light. nih.govresearchgate.net For example, by polymerizing monomers that exhibit a lower critical solution temperature (LCST), temperature-responsive hydrogels with a carbohydrate core could be developed.
| Material Type | Enabling Chemistry | Potential Application |
| Self-Healing Materials | Dynamic covalent bonds (e.g., disulfide, boronate ester). nih.gov | Coatings, adhesives, soft robotics. |
| Stimuli-Responsive Polymers | Incorporation of responsive monomers (e.g., pH, temperature sensitive). nih.govresearchgate.net | Drug delivery, sensors, smart textiles. |
Interdisciplinary Research at the Interface of Carbohydrate Chemistry and Advanced Materials Science
The future of D-Glucitol hexakis(bromoacetate) research lies in fostering collaboration between carbohydrate chemists, polymer scientists, and materials engineers. rsc.orgajgreenchem.com This interdisciplinary approach will be crucial for translating the fundamental chemistry of this compound into tangible technological advancements.
Biomaterials Development: The inherent biocompatibility of the D-glucitol core makes its derivatives attractive for biomedical applications. Research at the interface of carbohydrate chemistry and bioengineering could lead to the development of novel drug delivery vehicles, tissue engineering scaffolds, and biocompatible coatings. hbni.ac.innih.govacs.org
Advanced Functional Materials: By combining the unique structural features of D-Glucitol hexakis(bromoacetate) with the vast possibilities of polymer chemistry, researchers can create new materials with tailored optical, electronic, or mechanical properties. mdpi.com This could lead to applications in areas such as advanced coatings, membranes, and nanocomposites.
This interdisciplinary approach will undoubtedly uncover new and exciting opportunities for D-Glucitol hexakis(bromoacetate) and other carbohydrate-based building blocks, paving the way for the next generation of advanced materials.
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of D-Glucitol hexakis(bromoacetate)?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify esterification completeness and bromoacetate substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT-derived NMR spectra) to resolve ambiguities in overlapping signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and detects incomplete substitution (e.g., pentakis or tetrakis derivatives).
- Infrared Spectroscopy (IR): Monitor ester carbonyl stretches (~1740 cm) and C-Br bonds (~600 cm) to track functional group integrity .
- Chromatography: Reverse-phase HPLC with UV detection (at 210–260 nm) assesses purity and quantifies residual reactants .
Advanced: How can computational methods resolve contradictions in experimental data on the hydrolysis kinetics of bromoacetate esters in D-Glucitol derivatives?
Answer:
- Density Functional Theory (DFT): Model hydrolysis pathways (e.g., nucleophilic attack by water or hydroxide) to identify rate-limiting steps and solvent effects. Compare activation energies across solvents (e.g., water vs. chloroform) to explain kinetic discrepancies .
- Molecular Dynamics (MD): Simulate solvent accessibility to bromoacetate groups in aqueous vs. non-polar environments. Steric hindrance from the glucitol backbone may reduce hydrolysis rates in hydrophobic solvents .
- Statistical Validation: Apply multivariate regression to correlate experimental variables (pH, temperature) with computational predictions. Use Akaike Information Criterion (AIC) to select the most plausible mechanistic model .
Basic: What safety protocols are critical when synthesizing or handling D-Glucitol hexakis(bromoacetate)?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Bromoacetate esters are severe irritants and alkylating agents .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile bromoacetate byproducts (e.g., ethyl bromoacetate, if used as a reagent) .
- Emergency Procedures:
Advanced: How can host-guest interaction studies using D-Glucitol hexakis(bromoacetate) inform its application in drug delivery systems?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities between the compound and model drugs (e.g., doxorubicin). Compare ΔG values in polar vs. non-polar solvents to assess encapsulation efficiency .
- Surface Plasmon Resonance (SPR): Measure real-time adsorption/desorption kinetics of drug molecules on functionalized surfaces (e.g., gold nanoparticles coated with the compound) .
- Quantum Theory of Atoms in Molecules (QTAIM): Analyze non-covalent interactions (hydrogen bonds, van der Waals) stabilizing drug-compound complexes. Electron density topology maps identify critical binding sites .
Basic: What synthetic strategies optimize the yield of D-Glucitol hexakis(bromoacetate) while minimizing side reactions?
Answer:
- Stepwise Esterification: Protect primary hydroxyl groups first (e.g., using trityl chloride), then secondary groups, to reduce steric hindrance and over-alkylation .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate bromoacetate coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate at hexakis substitution .
- Solvent Selection: Anhydrous dichloromethane or DMF minimizes hydrolysis of bromoacetyl chloride intermediates. Maintain temperatures below 40°C to prevent decomposition .
Advanced: How do contradictory reports on the compound’s stability in aqueous buffers inform experimental design for biological assays?
Answer:
- Controlled Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C and analyze hydrolysis products via LC-MS. Compare half-lives with computational predictions (e.g., Arrhenius plots from DFT data) .
- Buffer Optimization: Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to mitigate metal-catalyzed degradation. Use bicarbonate buffers to stabilize pH during long-term storage .
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (pH, ionic strength) affecting stability. Use ANOVA to identify significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
